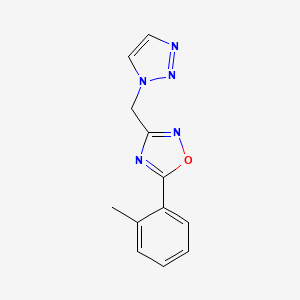![molecular formula C14H22N2O2 B7632818 (2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide](/img/structure/B7632818.png)
(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide is a chemical compound that belongs to the class of selective β2-adrenergic receptor agonists. It is commonly known as 'formoterol' and is used as a bronchodilator in the treatment of asthma and chronic obstructive pulmonary disease (COPD). This compound has been widely used in scientific research for its potential therapeutic benefits in various diseases.
作用机制
The mechanism of action of (2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide involves the activation of β2-adrenergic receptors. This activation leads to the relaxation of smooth muscle cells in the airways, resulting in bronchodilation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of cyclic adenosine monophosphate (cAMP) in cells, which leads to the relaxation of smooth muscle cells and bronchodilation. In addition, this compound has been shown to have anti-inflammatory effects by inhibiting the release of pro-inflammatory cytokines and chemokines. It has also been shown to have cardioprotective effects by improving cardiac function and reducing oxidative stress.
实验室实验的优点和局限性
(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide has several advantages for lab experiments. It is a well-established compound with a known mechanism of action, making it a useful tool for investigating the role of β2-adrenergic receptor agonists in various diseases. It is also readily available and has a high purity and yield. However, there are also limitations to its use in lab experiments. It has a short half-life and can be rapidly metabolized, which can affect its efficacy in certain experiments. In addition, the effects of this compound can vary depending on the experimental conditions and the cell type used.
未来方向
There are several future directions for the use of (2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide in scientific research. One potential direction is the investigation of its role in the treatment of other respiratory and cardiovascular diseases, such as pulmonary hypertension and heart failure. Another direction is the development of new formulations and delivery methods to improve its efficacy and reduce its side effects. Finally, the use of this compound in combination with other drugs or therapies may also be explored to enhance its therapeutic benefits.
Conclusion:
In conclusion, this compound is a well-established compound with a known mechanism of action and several potential therapeutic benefits. It has been extensively studied in scientific research and has been shown to have anti-inflammatory, bronchodilator, and cardioprotective effects. However, there are also limitations to its use in lab experiments, and further research is needed to explore its potential in the treatment of other diseases and to improve its efficacy and delivery methods.
合成方法
The synthesis of (2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide involves the reaction of 4-(4-hydroxyphenyl)butan-2-amine with N-methylpropanamide in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the purity and yield of the final product. The synthesis method of this compound has been well-established and is widely used in the pharmaceutical industry.
科学研究应用
(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, bronchodilator, and cardioprotective effects. In scientific research, this compound is used as a tool to investigate the mechanism of action of β2-adrenergic receptor agonists and their role in the treatment of respiratory and cardiovascular diseases.
属性
IUPAC Name |
(2R)-2-[4-(4-hydroxyphenyl)butan-2-ylamino]-N-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O2/c1-10(16-11(2)14(18)15-3)4-5-12-6-8-13(17)9-7-12/h6-11,16-17H,4-5H2,1-3H3,(H,15,18)/t10?,11-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVLUBQWBASQZJM-RRKGBCIJSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC1=CC=C(C=C1)O)NC(C)C(=O)NC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)NC)NC(C)CCC1=CC=C(C=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2,5-dimethylphenyl)methylsulfonylmethyl]-3-ethyl-1H-1,2,4-triazole](/img/structure/B7632738.png)
![1-(4-fluoro-2-methylphenyl)-N-methyl-N-[2-(2H-tetrazol-5-yl)propyl]pyrazole-3-carboxamide](/img/structure/B7632745.png)
![8-fluoro-N-[4-(1,2,4-triazol-4-yl)butyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632752.png)
![N-[(6-aminopyridin-3-yl)methyl]-2-(methoxymethyl)-N,6-dimethylpyrimidin-4-amine](/img/structure/B7632760.png)
![8-fluoro-N-[[(2R)-1-methylsulfonylpyrrolidin-2-yl]methyl]-2,3,4,5-tetrahydro-1-benzoxepin-5-amine](/img/structure/B7632761.png)
![(2S)-1-methoxy-3-[2-[2-(trifluoromethyl)phenyl]morpholin-4-yl]propan-2-ol](/img/structure/B7632770.png)
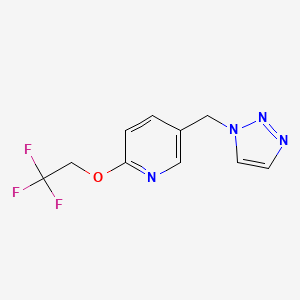
![N-[2-(hydroxymethyl)cyclohexyl]cyclopentene-1-carboxamide](/img/structure/B7632775.png)
![2-[(Z)-1-[4-(2,2-difluoroethoxy)phenyl]prop-1-en-2-yl]pyrazine](/img/structure/B7632776.png)
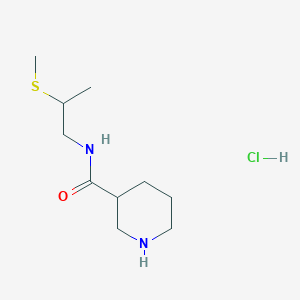
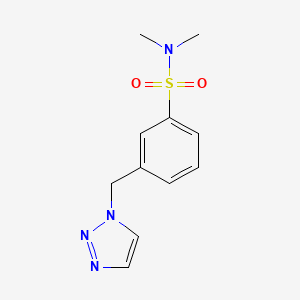
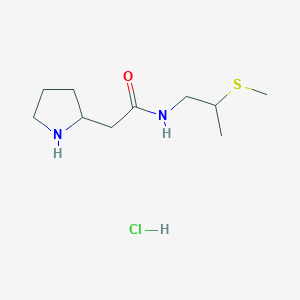
![N-[1-(oxan-4-yl)propan-2-yl]-5-pyridin-2-yl-1H-pyrazol-4-amine](/img/structure/B7632825.png)
